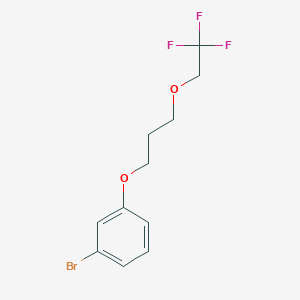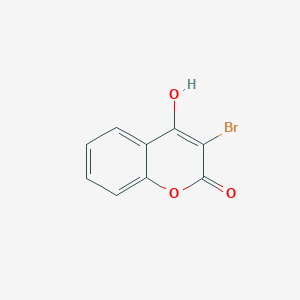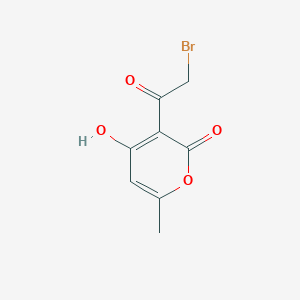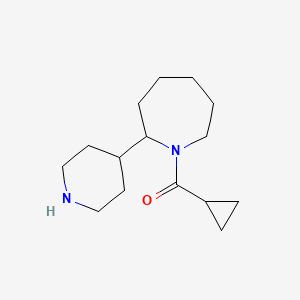
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane
Übersicht
Beschreibung
“1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane” is a chemical compound with the CAS Number: 1315366-17-6 . It has a molecular weight of 250.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(cyclopropylcarbonyl)-2-(4-piperidinyl)azepane . The InChI code for this compound is 1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2 .
Physical And Chemical Properties Analysis
The compound “1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane” is a powder that is stored at room temperature . It has a molecular weight of 250.38 .
Wissenschaftliche Forschungsanwendungen
Cyclopropane Ring Expansion and Functionalization
Palladium-Catalyzed Ring Expansion : The palladium(0)-catalyzed rearrangement of piperidones and piperidines bearing a spirocyclopropane ring was developed, leading to the formation of functionalized caprolactam and azepane products. This process underscores the relevance of cyclopropane-containing compounds in facilitating ring expansion reactions, producing a variety of structurally complex and functionalized products in good to excellent yields (Olivier René et al., 2015).
N-Cyclopropylation of Cyclic Amides and Azoles
Direct N-Cyclopropylation : A novel method for the N-cyclopropylation of azoles and amides was developed, employing a cyclopropylbismuth reagent. This technique highlights the unique spatial and electronic properties conferred by cyclopropane rings on nitrogenated compounds, which are crucial in medicinal chemistry. The process is noteworthy for its use of a nonpyrophoric cyclopropylbismuth reagent, catalyzed by copper acetate, and its application in synthesizing N-cyclopropyl indoles, benzimidazoles, pyrroles, and pyrazoles (A. Gagnon et al., 2007).
Synthesis of Piperidines from Propargyl Amines and Cyclopropanes
Zn(II)-Catalyzed Synthesis : The reaction of benzyl-protected propargyl amines and 1,1-cyclopropane diesters, catalyzed by Zn(NTf(2))(2), provides a method for accessing highly functionalized piperidines. This process involves a tandem cyclopropane ring-opening/Conia-ene cyclization, illustrating the utility of cyclopropanes in synthesizing complex nitrogen-containing heterocycles (T. P. Lebold et al., 2009).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
cyclopropyl-(2-piperidin-4-ylazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c18-15(13-5-6-13)17-11-3-1-2-4-14(17)12-7-9-16-10-8-12/h12-14,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPKWJZGHDLDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2CC2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropanecarbonyl-2-(piperidin-4-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Fluorospiro(4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine)](/img/structure/B1524889.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1524894.png)
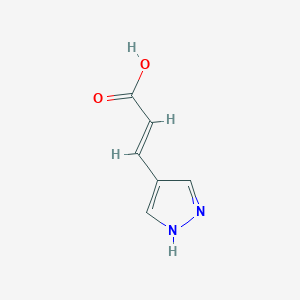
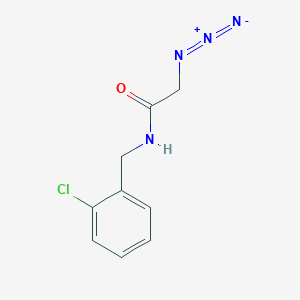
![9-Bromo-1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B1524898.png)
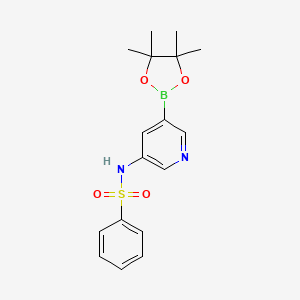
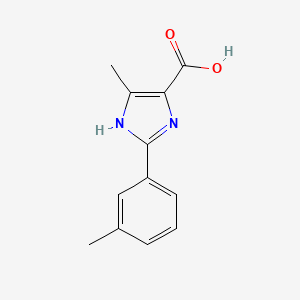
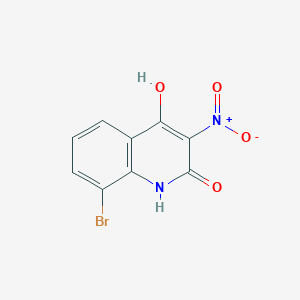
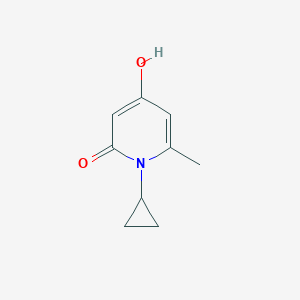
![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1524906.png)
![2-amino-N,3-dimethyl-N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}butanamide](/img/structure/B1524907.png)
